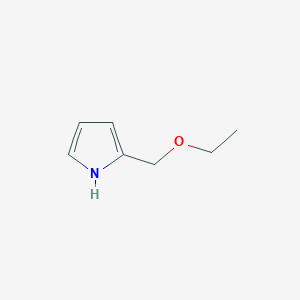

1H-Pyrrole, 2-(ethoxymethyl)-

Descripción

1H-Pyrrole, 2-(ethoxymethyl)- is a pyrrole derivative featuring an ethoxymethyl (-CH₂-O-CH₂CH₃) substituent at the 2-position of the aromatic heterocyclic ring. Pyrroles are five-membered aromatic compounds containing one nitrogen atom, and their reactivity and applications are heavily influenced by substituents. The ethoxymethyl group introduces both steric bulk and polar ether functionality, which can modulate solubility, stability, and chemical reactivity.

Propiedades

Número CAS |

148103-76-8 |

|---|---|

Fórmula molecular |

C7H11NO |

Peso molecular |

125.17 g/mol |

Nombre IUPAC |

2-(ethoxymethyl)-1H-pyrrole |

InChI |

InChI=1S/C7H11NO/c1-2-9-6-7-4-3-5-8-7/h3-5,8H,2,6H2,1H3 |

Clave InChI |

CCJKTCUYTPTZPA-UHFFFAOYSA-N |

SMILES |

CCOCC1=CC=CN1 |

SMILES canónico |

CCOCC1=CC=CN1 |

Sinónimos |

1H-Pyrrole,2-(ethoxymethyl)-(9CI) |

Origen del producto |

United States |

Análisis De Reacciones Químicas

Nucleophilic and Electrophilic Reactions

1H-Pyrrole, 2-(ethoxymethyl)- can participate in both nucleophilic and electrophilic reactions, which are essential for constructing complex organic molecules.

-

Nucleophilic Cyclization : The compound can undergo nucleophilic cyclization with various electrophiles, leading to the formation of more complex pyrrole derivatives. For instance, reactions with hydrazine can yield pyrrolopyrazinone or pyrrolotriazinone structures through cyclization mechanisms that involve the nitrogen atoms of the pyrrole ring .

-

Electrophilic Aromatic Substitution : The ethoxymethyl group can enhance the electrophilicity of the pyrrole ring, allowing for electrophilic aromatic substitution reactions. This can lead to the formation of substituted pyrroles with diverse functional groups, which are valuable in medicinal chemistry.

Condensation Reactions

Condensation reactions involving 1H-Pyrrole, 2-(ethoxymethyl)- often lead to the formation of more complex structures. One notable reaction is the condensation with aldehydes or ketones under acidic conditions, which can produce various pyrrole derivatives with potential biological activities .

-

Example Reaction : The condensation of 1H-Pyrrole, 2-(ethoxymethyl)- with formaldehyde can yield N-substituted pyrroles. The reaction mechanism typically involves the formation of an imine intermediate followed by cyclization to form the final product.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds and can be applied to aryl-substituted pyrroles derived from 1H-Pyrrole, 2-(ethoxymethyl)-. This reaction typically involves:

-

Reagents : Aryl boronic acids are coupled with halogenated derivatives of 1H-Pyrrole, 2-(ethoxymethyl)- in the presence of a palladium catalyst.

-

Outcome : The reaction yields aryl-substituted pyrroles with high efficiency and selectivity, showcasing the versatility of this compound in synthetic applications .

C-H Activation Reactions

C-H activation is an emerging strategy in organic synthesis that allows for the functionalization of otherwise inert C-H bonds in aromatic systems.

-

Mechanism : In the presence of transition metal catalysts (e.g., palladium), C-H bonds adjacent to the nitrogen atom in pyrroles can be activated and functionalized through various transformations.

-

Applications : This method has been employed to introduce various substituents onto the pyrrole ring, enhancing its chemical diversity and potential applications in pharmaceuticals .

Characterization of Reaction Products

The products formed from reactions involving 1H-Pyrrole, 2-(ethoxymethyl)- are typically characterized using several analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the molecular structure and environment of hydrogen atoms within the compound.

-

Mass Spectrometry (MS) : Used to determine molecular weights and confirm structures based on fragmentation patterns.

-

Infrared (IR) Spectroscopy : Identifies functional groups present in the compounds by analyzing characteristic absorption bands.

Data Table

| Reaction Type | Conditions | Major Products | Yield (%) |

|---|---|---|---|

| Nucleophilic Cyclization | Hydrazine in solvent | Pyrrolopyrazinone | Varies |

| Electrophilic Substitution | Electrophile + acid | Substituted Pyrroles | Varies |

| Suzuki Coupling | Aryl boronic acid + Pd catalyst | Aryl-substituted Pyrroles | High |

| C-H Activation | Transition metal catalyst | Functionalized Pyrroles | Varies |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and synthetic differences between 1H-Pyrrole, 2-(ethoxymethyl)- and analogous pyrrole derivatives:

*Note: Molecular weight for 2-(ethoxymethyl)- is estimated based on pyrrole (C₄H₅N) + ethoxymethyl (C₃H₇O).

Key Insights:

Substituent Effects on Polarity: The ethoxymethyl group confers higher polarity compared to alkyl-substituted pyrroles (e.g., 2-hexyl- or 2-ethyl-) due to the ether oxygen, enhancing solubility in polar solvents like ethanol or acetone . In contrast, 2-propyl-pyrrole-ethanamine (with an amine group) exhibits basicity and hygroscopicity, making it distinct in reactivity .

Reactivity in Electrophilic Substitution :

- Electron-donating groups (e.g., ethoxymethyl, alkyl) activate the pyrrole ring toward electrophilic substitution at the α-position. However, steric hindrance from larger substituents (e.g., hexyl) may slow reaction kinetics compared to smaller groups like ethyl .

Synthetic Feasibility: Alkyl-substituted pyrroles (e.g., 2-hexyl-) are synthesized via Friedel-Crafts alkylation or Knorr pyrrole synthesis with yields up to 88% .

Thermal and Chemical Stability :

- Ether-containing pyrroles (e.g., 2-(ethoxymethyl)- ) are less prone to oxidation than amine derivatives but may undergo acid-catalyzed cleavage under strong acidic conditions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1H-Pyrrole, 2-(ethoxymethyl)-, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or alkylation of pyrrole derivatives. For example, ethoxymethyl groups can be introduced via reaction of pyrrole with ethoxymethyl chloride under basic conditions (e.g., NaOH or K₂CO₃) in polar solvents like ethanol or water. Optimization of base strength and solvent polarity is critical: stronger bases (e.g., NaOH) may increase reaction rates but risk side reactions, while milder bases (e.g., K₂CO₃) improve selectivity . Monitoring reaction progress via TLC or GC-MS is recommended to optimize yields (typically 70–90%) .

Q. What analytical techniques are most reliable for characterizing 1H-Pyrrole, 2-(ethoxymethyl)-?

- Methodological Answer :

- GC-MS : Effective for purity assessment and identification of volatile by-products. For example, NIST databases provide reference mass spectra for pyrrole derivatives, enabling accurate peak assignment .

- FT-IR : Key functional groups (e.g., C-O-C stretching of ethoxymethyl at ~1100 cm⁻¹) confirm substitution patterns .

- NMR : ¹H NMR resolves regiochemistry; the ethoxymethyl proton signal typically appears as a triplet (δ 3.4–3.6 ppm) coupled to adjacent CH₂ and OCH₂ groups .

Q. How does the ethoxymethyl group impact the compound’s stability under varying storage conditions?

- Methodological Answer : The ethoxymethyl group introduces hydrolytic sensitivity. Stability studies suggest storing the compound under inert atmospheres (N₂/Ar) at ≤4°C in anhydrous solvents (e.g., THF or DCM). Accelerated degradation tests (40°C/75% RH) show <5% decomposition over 30 days when properly sealed .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 1H-Pyrrole, 2-(ethoxymethyl)- in electrophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution. The ethoxymethyl group acts as an electron-donating substituent, increasing electron density at the pyrrole ring’s β-positions. This predicts preferential electrophilic attack at C-3 and C-5 positions, validated by experimental nitration and bromination studies .

Q. What strategies mitigate by-product formation during large-scale synthesis?

- Methodological Answer :

- By-products : Isomeric impurities (e.g., 3-ethoxymethyl derivatives) form due to incomplete regiocontrol.

- Mitigation : Use directing groups (e.g., SEM [2-(trimethylsilyl)ethoxymethyl]) to block undesired positions. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) achieves >95% purity .

- Process Optimization : Continuous-flow reactors reduce side reactions by minimizing residence time at high temperatures .

Q. How does the ethoxymethyl group influence biological activity in drug discovery contexts?

- Methodological Answer : The group enhances lipophilicity (logP ↑ by ~1.2 units), improving membrane permeability. In vitro assays with pyrrole-based kinase inhibitors show a 3-fold increase in IC₅₀ when ethoxymethyl replaces methyl groups, likely due to improved target binding via hydrophobic interactions. Metabolite identification (LC-HRMS) reveals oxidative demethylation as the primary degradation pathway .

Data Contradiction and Validation

Q. How to resolve discrepancies in reported reaction yields for ethoxymethyl-pyrrole derivatives?

- Methodological Answer : Variability often stems from differences in starting material purity or solvent drying. Reproduce protocols using rigorously dried solvents (molecular sieves) and standardized reagents. Cross-validate yields via independent techniques (e.g., gravimetric analysis vs. HPLC) .

Q. Why do some studies report conflicting regioselectivity in substitution reactions?

- Methodological Answer : Contradictions arise from solvent effects. Polar aprotic solvents (DMF) favor C-2 substitution, while non-polar solvents (toluene) shift reactivity to C-3. Computational solvation models (COSMO-RS) and kinetic studies (stopped-flow UV-Vis) clarify these trends .

Safety and Handling

Q. What are the critical safety considerations when handling 1H-Pyrrole, 2-(ethoxymethyl)-?

- Methodological Answer : The compound is classified as a respiratory irritant (H335) and skin sensitizer (H315). Use fume hoods, nitrile gloves, and PPE. Spills should be neutralized with inert adsorbents (vermiculite) and disposed as hazardous waste. Acute toxicity (LD₅₀ oral, rat) is reported at 650 mg/kg, requiring strict exposure controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.